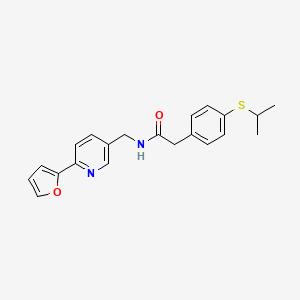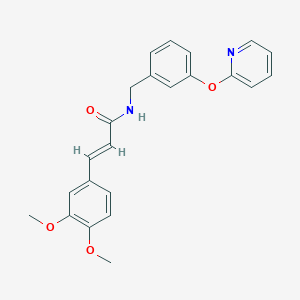
(E)-3-(3,4-二甲氧基苯基)-N-(3-(吡啶-2-氧基)苄基)丙烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound , (E)-3-(3,4-dimethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide, is a complex organic molecule that likely exhibits characteristics similar to other acrylamide derivatives. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds that can help infer some of the properties and behaviors of the compound .
Synthesis Analysis
The synthesis of related acrylamide compounds typically involves a reaction between an aldehyde or ketone and an amide or amine. For example, the synthesis of (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide was achieved through a solid-state reaction between 3-hydroxy benzaldehyde and 2-cyanoacetamide . This suggests that the synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide could potentially be carried out through a similar reaction between the appropriate benzaldehyde and amide derivatives, possibly involving a pyridin-2-yloxy benzaldehyde and a dimethoxyphenyl amide.
Molecular Structure Analysis
The molecular structure of acrylamide derivatives is often determined using single crystal X-ray diffraction. For instance, the E and Z isomers of 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid were characterized by their crystal structures, which were confirmed by X-ray diffraction . This technique could be used to determine the crystal structure of (E)-3-(3,4-dimethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide, providing insights into its atomic packing and molecular geometry.
Chemical Reactions Analysis
Acrylamide derivatives can participate in various chemical reactions. The paper on the reaction of (E)-β-enamino amides with dimethyl acetylenedicarboxylate (DMAD) shows that these compounds can undergo addition reactions to form different products depending on the stereochemistry and the amine component . This indicates that (E)-3-(3,4-dimethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide could also react with electrophiles like DMAD, potentially leading to the formation of new derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylamide derivatives can be quite diverse. The thermal properties of (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide, such as heat of fusion and entropy of fusion, were studied using differential scanning calorimetry (DSC) . Similar studies could be conducted on (E)-3-(3,4-dimethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide to determine its thermal behavior and other physicochemical properties.
科学研究应用
化学和生物化学
(E)-3-(3,4-二甲氧基苯基)-N-(3-(吡啶-2-氧基)苄基)丙烯酰胺是一种丙烯酰胺,丙烯酰胺是一种参与各种工业和科学应用的化合物。丙烯酰胺用于合成聚丙烯酰胺,聚丙烯酰胺在土壤改良、废水处理和蛋白质电泳中的固体载体中具有应用。对丙烯酰胺形成的全面了解(尤其是在食品中)及其对人类健康的影响的需求,导致对其化学、生物化学和安全性的广泛研究。研究重点关注其形成机制,尤其是在美拉德褐变反应中,以及其潜在健康影响,包括神经毒性、生殖毒性和致癌性 (弗里德曼,2003)。
工业应用
丙烯酰胺(包括 (E)-3-(3,4-二甲氧基苯基)-N-(3-(吡啶-2-氧基)苄基)丙烯酰胺)的工业相关性很显着。它们主要用作聚丙烯酰胺等聚合物的生产前体。这种物质广泛用于水和废水处理、纸浆和造纸加工以及采矿和矿物加工等工艺中。在经过热处理的富含碳水化合物的食品中发现丙烯酰胺,导致人们对其发生、化学、农业实践和毒理学进行全面调查,以评估潜在的人类健康风险 (塔曼斯等人,2004)。
生化相互作用和反应
涉及丙烯酰胺的生化反应复杂且多样。对二聚非酚性 β-O-4 型木质素模型化合物(包括 (E)-3-(3,4-二甲氧基苯基)-N-(3-(吡啶-2-氧基)苄基)丙烯酰胺类似物)的酸解作用的综述,突出了这些过程的复杂性。这项研究提供了对 γ-羟甲基的存在及其作为来自这些化合物的苄基阳离子型中间体的反应途径的氢化物转移机制的重大影响的见解 (横山,2015)。
环境和健康影响研究
丙烯酰胺(包括 (E)-3-(3,4-二甲氧基苯基)-N-(3-(吡啶-2-氧基)苄基)丙烯酰胺)由于存在于各个行业中且具有潜在健康风险,因此一直是众多环境和健康影响研究的重点。研究工作集中于了解丙烯酰胺的代谢、发育和生殖影响、遗传毒性和致癌性。这些研究旨在阐明丙烯酰胺毒性的机制,尤其是其神经毒性,以及对人类潜在健康危害的影响 (迪尔菲尔德等人,1988)。
属性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-27-20-11-9-17(15-21(20)28-2)10-12-22(26)25-16-18-6-5-7-19(14-18)29-23-8-3-4-13-24-23/h3-15H,16H2,1-2H3,(H,25,26)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMJNSUMYOVWPQ-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(ethylsulfonyl)-4-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2508044.png)
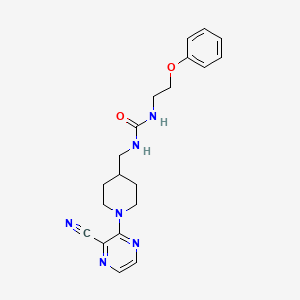
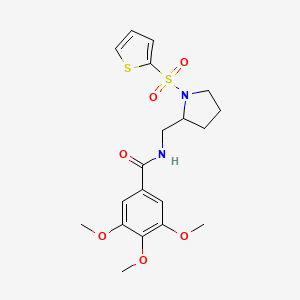
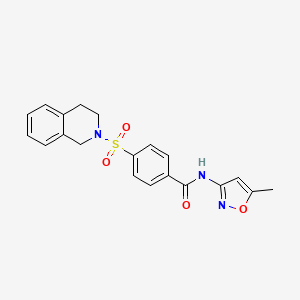
![4-Iodobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2508050.png)
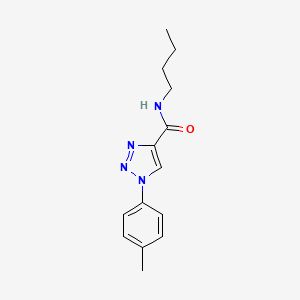
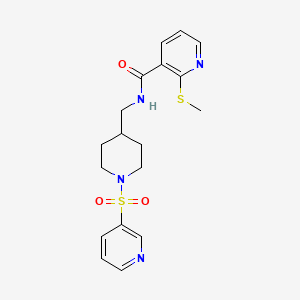
![2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)thio]ethyl]-1-benzopyran-3-carboxamide](/img/structure/B2508054.png)
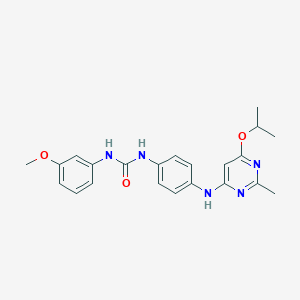
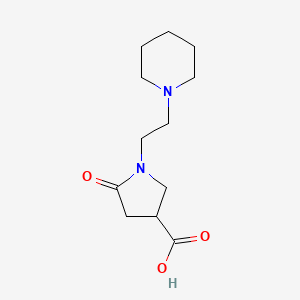
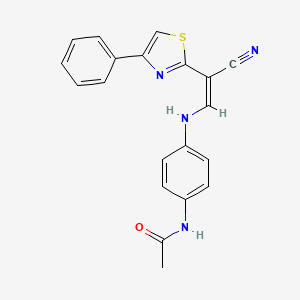
![N-(3-chloro-4-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2508063.png)

